rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine
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Overview
Description
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine is a chemical compound with the molecular formula C7H14N2O It is a bicyclic compound that contains both a morpholine and a pyran ring
Preparation Methods
The synthesis of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a dihydropyran derivative in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine or pyran rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can be compared with other similar compounds, such as:
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine These compounds share structural similarities but differ in the arrangement of their rings and functional groups. The uniqueness of this compound lies in its specific ring fusion and the presence of both morpholine and pyran rings, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
BOLBQXJACOAUNB-RNFRBKRXSA-N |
Isomeric SMILES |
C1COC[C@@H]2[C@@H]1OCCN2 |
Canonical SMILES |
C1COCC2C1OCCN2 |
Origin of Product |
United States |
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